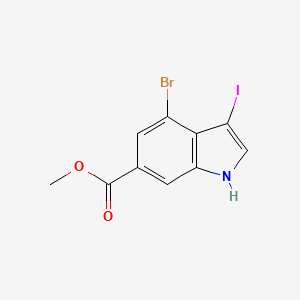

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester

CAS No.: 1352395-09-5

Cat. No.: VC2581435

Molecular Formula: C10H7BrINO2

Molecular Weight: 379.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352395-09-5 |

|---|---|

| Molecular Formula | C10H7BrINO2 |

| Molecular Weight | 379.98 g/mol |

| IUPAC Name | methyl 4-bromo-3-iodo-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C10H7BrINO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 |

| Standard InChI Key | SBVATWACQLFCJC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)I |

| Canonical SMILES | COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)I |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester belongs to the indole family of compounds, featuring a characteristic bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The compound's distinctiveness stems from its specific substitution pattern, with bromine at the 4-position and iodine at the 3-position of the indole ring, as well as a methyl ester group at the 6-position. This particular arrangement of functional groups creates a molecule with unique chemical and biological properties compared to other indole derivatives. The nitrogen atom in the pyrrole ring contributes to the compound's ability to act as a hydrogen bond donor, while the carbonyl oxygen in the ester group can function as a hydrogen bond acceptor. These hydrogen bonding capabilities are critical for potential interactions with biological targets, as observed in similar compounds with therapeutic applications.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester are largely determined by its structural features. Table 1 summarizes the key properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrINO2 |

| Molecular Weight | 379.98 g/mol |

| CAS Number | 1352395-09-5 |

| Physical Appearance | Solid (predicted) |

| Solubility | Limited water solubility; soluble in organic solvents |

| Chemical Classification | Halogenated indole carboxylate |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 3 (N, C=O, O-CH3) |

From a chemical perspective, the compound exhibits characteristics typical of halogenated aromatic compounds, including stability under ambient conditions but reactivity in specific chemical environments. The indole N-H group represents a weak acid, making it susceptible to deprotonation under basic conditions. The ester functionality at position 6 can undergo typical carboxylic ester reactions, including hydrolysis, transesterification, and reduction. These properties make 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester a versatile building block for further chemical transformations in synthetic organic chemistry.

Synthesis and Preparation Methods

Key Reaction Conditions

The synthesis of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester requires careful control of reaction conditions to achieve the desired selectivity in the halogenation steps. For bromination at the 4-position, reagents such as N-bromosuccinimide (NBS) in appropriate solvents like tetrahydrofuran (THF) or dichloromethane at controlled temperatures might be employed. Similarly, iodination at the 3-position could be achieved using reagents like N-iodosuccinimide (NIS) or molecular iodine with suitable activating agents. The use of protecting groups may be necessary during certain synthesis steps to prevent unwanted reactions, particularly to protect the indole nitrogen if required for selective functionalization.

The esterification of the carboxylic acid group at position 6 typically involves standard methods such as Fischer esterification with methanol under acidic conditions or the use of reagents like thionyl chloride followed by treatment with methanol. Purification techniques including column chromatography, recrystallization, or preparative HPLC would likely be necessary to obtain the final product with high purity. Throughout the synthetic process, careful monitoring using analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be essential to confirm the formation of the desired intermediate and final products.

Chemical Reactivity and Transformations

Halogen Substituent Effects

The presence of bromine at the 4-position and iodine at the 3-position significantly influences the chemical reactivity of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester. These halogen substituents affect both the electronic properties and steric environment of the indole core. Electronically, the halogens withdraw electron density through both inductive and resonance effects, making the indole ring more electron-deficient compared to unsubstituted indoles. This electronic perturbation can influence the reactivity of the compound in various chemical transformations, particularly electrophilic and nucleophilic substitution reactions. Additionally, the different properties of bromine and iodine introduce site-selective reactivity, with the carbon-iodine bond typically being more reactive toward palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond.

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 3-Iodo position | Suzuki coupling | 3-Aryl derivatives |

| 3-Iodo position | Sonogashira coupling | 3-Alkynyl derivatives |

| 4-Bromo position | Cross-coupling reactions | 4-Substituted derivatives |

| Indole N-H | N-alkylation | N-Alkylated products |

| Methyl ester | Hydrolysis | Carboxylic acid derivatives |

| Methyl ester | Reduction | Hydroxymethyl derivatives |

| Methyl ester | Amidation | Amide derivatives |

The indole N-H group can participate in N-alkylation or N-acylation reactions, which would modify the electronic properties of the entire ring system. The methyl ester functionality at position 6 provides opportunities for transformation to other carboxylic acid derivatives, including hydrolysis to the free acid, reduction to an alcohol, or amidation to form amide derivatives. These transformations at the ester group can be useful for modifying the compound's physicochemical properties or for introducing additional functional groups for further elaboration.

Applications in Research and Development

Medicinal Chemistry Applications

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester has significant potential applications in medicinal chemistry research, particularly as a building block for the synthesis of more complex bioactive molecules. The indole scaffold is found in numerous natural products and pharmaceuticals, making derivatives like this compound valuable starting points for drug discovery efforts. The presence of the halogen substituents enables further functionalization through cross-coupling reactions, allowing medicinal chemists to explore structure-activity relationships by introducing various substituents at these positions. This capability is particularly valuable in the optimization phase of drug discovery, where fine-tuning of molecular properties often requires the systematic evaluation of closely related analogs.

The indole core itself is privileged in medicinal chemistry due to its ability to interact with multiple biological targets. Indole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological activities. The specific halogenation pattern in 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester may confer unique properties that could be exploited in developing compounds for these therapeutic areas. Furthermore, the carboxylic ester functionality provides a convenient handle for conjugation to other molecules or for modifying the compound's physicochemical properties to improve parameters such as solubility, lipophilicity, or target binding affinity.

Role in Drug Discovery

In the context of drug discovery, compounds like 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester can serve as versatile intermediates in the synthesis of potential drug candidates. The strategic placement of halogen substituents allows for selective functionalization at specific positions, enabling the creation of focused libraries of compounds for biological screening. The indole ring system can participate in key interactions with biological targets, including hydrogen bonding through the N-H group, π-stacking with aromatic residues, and hydrophobic interactions. These characteristics make indole derivatives valuable scaffolds in medicinal chemistry programs targeting a variety of disease areas.

Research on related heterocyclic compounds provides context for potential applications of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester. For instance, studies on 3,5-disubstituted-7-azaindoles have revealed their utility in drug development, particularly as enzyme inhibitors. Similarly, research on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids has demonstrated their potential as selective kinase inhibitors. These findings suggest that halogenated heterocycles with carboxylic acid functionalities, like our compound of interest, may have applications in targeting specific enzymes or other biological targets. The unique substitution pattern of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester might confer selective binding properties that could be exploited in the development of novel therapeutic agents.

Comparative Analysis with Related Compounds

Structure-Activity Relationships

A comparative analysis of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester with structurally related compounds provides insights into structure-activity relationships that could guide further research. Table 3 presents a comparison of this compound with several related structures:

| Compound | CAS Number | Key Structural Differences | Potential Impact on Properties |

|---|---|---|---|

| 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester | 1352395-09-5 | Reference compound | Baseline for comparison |

| 4-Bromo-7-methyl-indole-6-carboxylic acid methyl ester | 1260382-73-7 | Methyl at C7; no iodine at C3 | Reduced reactivity at C3; different electronic distribution |

| 4-bromo-3-methyl-1H-indole-6-carboxylic acid | 1360890-98-7 | Methyl at C3; carboxylic acid at C6 | Different reactivity profile; increased polarity |

| Methyl 4-bromo-1H-indole-6-carboxylate | 882679-96-1 | No substituent at C3 | Different electronic properties; altered reactivity |

| Methyl 4-bromo-3-chloro-1H-indazole-6-carboxylate | 885523-57-9 | Indazole core vs. indole; chlorine vs. iodine | Different hydrogen bonding capabilities; altered biological activity |

The replacement of the iodine at position 3 with a methyl group, as seen in 4-bromo-3-methyl-1H-indole-6-carboxylic acid, would reduce the potential for cross-coupling reactions at that position but might alter the electronic properties of the indole system in ways that could affect biological activity. Similarly, the absence of a substituent at position 3, as in methyl 4-bromo-1H-indole-6-carboxylate, would result in different electronic and steric properties compared to 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester.

Comparative Properties and Applications

A comparison of the physical and chemical properties of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester with related compounds reveals important trends that could inform its applications. The molecular weight of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester (379.98 g/mol) is higher than that of related compounds such as 4-bromo-3-methyl-1H-indole-6-carboxylic acid (254.08 g/mol) and methyl 4-bromo-7-methyl-indole-6-carboxylic acid methyl ester (268.11 g/mol). This higher molecular weight, primarily due to the presence of the iodine atom, would likely influence properties such as lipophilicity, solubility, and permeability, which are crucial parameters in medicinal chemistry.

The reactivity patterns also differ among these compounds. The carbon-iodine bond in 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester would be more reactive in cross-coupling reactions compared to the carbon-methyl bond in compounds like 4-bromo-3-methyl-1H-indole-6-carboxylic acid. This differential reactivity provides distinct opportunities for chemical modifications and functionalization. Additionally, the electronic effects of iodine versus methyl substituents would result in different electron distribution patterns across the indole ring system, potentially affecting interactions with biological targets.

From an applications perspective, related halogenated heterocycles have shown promise in various research areas. For example, studies on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have demonstrated their potential as selective kinase inhibitors, particularly targeting DYRK1A. This suggests that 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester might also have applications in developing enzyme inhibitors or other biologically active compounds. The unique substitution pattern of this compound provides opportunities for selective functionalization and optimization of properties for specific biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume